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Abstract

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a
key enzyme in the final step of triglyceride synthesis.[1][2] Developed by Japan Tobacco, this
small molecule has been investigated for its potential therapeutic effects in metabolic disorders,
particularly obesity.[1] This technical guide provides an in-depth overview of the chemical
structure, properties, and mechanism of action of JTT-553, including detailed experimental
protocols and an illustrative representation of the relevant biological pathway.

Chemical Structure and Properties

JTT-553, with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-
pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydrospiro[cyclohexane-1,1-inden]-4-yl)acetic acid, is a
complex heterocyclic compound.[5] Its structure is characterized by a pyrimido[4,5-b][3]
[4]oxazine core linked to a spiro[cyclohexane-1,1-indene] moiety.

Physicochemical Properties

A summary of the known physicochemical properties of JTT-553 is presented in Table 1. The
data for the benzosulfonate salt is also included where available.
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Property Value Reference
Chemical Formula C25H27F3N403 [5]
Molecular Weight 488.5 g/mol [5]
Stereochemistry Racemic [5]

Defined Stereocenters 2 [5]

Optical Activity (+/-) [5]
Solubility Soluble in DMSO

Storage (Solid) -20°C for up to 2 years

Storage (in DMSO) -80°C for up to 6 months

Table 1: Physicochemical properties of JTT-553.

Mechanism of Action and Signaling Pathway

JTT-553 exerts its pharmacological effects through the selective inhibition of Diacylglycerol O-
acyltransferase 1 (DGAT-1). DGAT-1 is an integral membrane protein located in the
endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of
triglycerides.[6][7] This process involves the esterification of diacylglycerol (DAG) with a fatty
acyl-CoA to form a triacylglycerol (TAG).

The inhibition of DGAT-1 by JTT-553 leads to a reduction in the synthesis and subsequent
storage of triglycerides. This mechanism has been shown to impact lipid metabolism, leading to
decreased body weight gain, reduced hyperlipidemia, and amelioration of hepatic steatosis in
preclinical models. While DGAT-1 itself is a key enzyme in a metabolic pathway rather than a
classical signaling molecule, its activity is influenced by upstream signaling cascades and its
inhibition has downstream consequences on cellular signaling and hormonal regulation. For
instance, the expression of DGAT1 mRNA can be regulated by the MEK-ERK signaling
pathway.[4] Furthermore, inhibition of DGAT-1 has been shown to affect the postprandial
release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[8]
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DGAT-1 signaling and inhibition by JTT-553.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments designed to
evaluate the efficacy of DGAT-1 inhibitors like JTT-553.

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent
treatment with a DGAT-1 inhibitor.

Materials:
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Male C57BL/6J mice (6-8 weeks old)
High-Fat Diet (HFD; e.g., 60% kcal from fat)
Standard Chow Diet

DGAT-1 inhibitor (e.g., JTT-553)

Vehicle (e.g., 0.5% methylcellulose in water)
Oral gavage needles

Animal balance

Metabolic cages (optional)

Procedure:

Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow
and water.

Randomize mice into two groups: a control group receiving the standard chow diet and an
experimental group receiving the HFD.

Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in
the HFD group.

After the induction period, randomize the obese mice into treatment and vehicle control
groups.

Administer the DGAT-1 inhibitor or vehicle daily via oral gavage at a predetermined dose and
volume.

Monitor body weight and food intake daily or several times per week.

At the end of the treatment period (e.g., 4-8 weeks), collect terminal blood samples for
biochemical analysis and dissect tissues (e.g., liver, adipose tissue) for further analysis.
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Workflow for Diet-Induced Obesity study.

Acute Lipid Challenge

This protocol is designed to assess the acute effect of a DGAT-1 inhibitor on postprandial
lipemia.

Materials:

Fasted mice (e.g., overnight fast)

DGAT-1 inhibitor (e.g., JTT-553)

Vehicle

Corn oil

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
Procedure:

o Fast mice overnight (approximately 12-16 hours) with free access to water.

o Administer the DGAT-1 inhibitor or vehicle via oral gavage.

o After a specified pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g.,
10 ml/kg).

o Collect blood samples at baseline (pre-oil gavage) and at various time points post-oil
administration (e.g., 1, 2, 4, and 6 hours).

o Separate plasma by centrifugation.

e Measure plasma triglyceride concentrations using a commercial assay Kit.

Conclusion
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JTT-553 is a well-characterized, potent, and selective inhibitor of DGAT-1. Its ability to
modulate lipid metabolism by directly inhibiting triglyceride synthesis has made it a valuable
tool for investigating the role of DGAT-1 in metabolic diseases. The experimental protocols
provided herein offer a framework for the preclinical evaluation of JTT-553 and other DGAT-1
inhibitors. Further research into the broader signaling implications of DGAT-1 inhibition may
unveil additional therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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